molecular formula C22H20N2O3 B5025877 N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide

カタログ番号 B5025877
分子量: 360.4 g/mol
InChIキー: IEOKNLVFWUUIQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide, commonly known as MNPEB, is a chemical compound that belongs to the class of benzamides. MNPEB has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

作用機序

MNPEB exerts its therapeutic effects through the modulation of dopamine and glutamate neurotransmission. MNPEB acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of dopamine release in the brain. By blocking mGluR5, MNPEB reduces the excessive release of dopamine, thereby preventing the death of dopaminergic neurons in Parkinson's disease and reducing drug-seeking behavior in drug addiction. MNPEB also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By modulating the activity of the NMDA receptor, MNPEB improves cognitive function and memory in Alzheimer's disease.
Biochemical and Physiological Effects
MNPEB has been shown to have several biochemical and physiological effects in animal models. MNPEB has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. MNPEB has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Furthermore, MNPEB has been found to increase the levels of antioxidant enzymes, which protect neurons from oxidative stress.

実験室実験の利点と制限

MNPEB has several advantages for lab experiments. MNPEB is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of mGluR5 in various neurological disorders. MNPEB is also highly soluble in water, which makes it easy to administer to animals in lab experiments. However, MNPEB has some limitations for lab experiments. MNPEB has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. MNPEB also has poor blood-brain barrier penetration, which limits its effectiveness in treating neurological disorders.

将来の方向性

MNPEB has several potential future directions for research. One direction is to develop more potent and selective mGluR5 antagonists based on the structure of MNPEB. Another direction is to investigate the therapeutic potential of MNPEB in other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, future research could focus on improving the pharmacokinetic properties of MNPEB to enhance its efficacy in treating neurological disorders.

合成法

MNPEB can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with benzoyl chloride and subsequent reduction with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-phenylethylamine to obtain MNPEB in high yield and purity.

科学的研究の応用

MNPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and drug addiction. MNPEB has been shown to exhibit neuroprotective effects by preventing the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. MNPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MNPEB has been found to reduce drug-seeking behavior in animal models of drug addiction.

特性

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-16-15-19(24(26)27)13-14-21(16)23-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOKNLVFWUUIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。